H-151 vs. C-176: Comparing Potency in Inhibiting Cytokine Production in Murine Macrophages
In a direct head-to-head comparison using murine bone marrow-derived macrophages (BMDMs), H-151 demonstrated superior potency to C-176 in suppressing STING agonist-induced cytokine production. When cells were stimulated with the STING agonist CMA (10-carboxymethyl-9-acridanone), H-151 exhibited a lower IC50 for inhibiting IFN-β and IL-6 secretion [1]. This difference in potency is critical for experimental design, particularly for in vitro studies requiring robust and complete pathway blockade.
| Evidence Dimension | Inhibition of STING agonist-induced cytokine production in murine BMDMs |
|---|---|
| Target Compound Data | H-151 IC50 (IFN-β) = 0.1-0.5 μM (range observed in related assays) |
| Comparator Or Baseline | C-176 IC50 (IFN-β) > 2 μM |
| Quantified Difference | H-151 is at least 4- to 20-fold more potent than C-176 in this cellular context. |
| Conditions | Murine BMDMs stimulated with CMA. Measured via ELISA or qPCR for IFN-β and IL-6. |
Why This Matters
This potency difference directly impacts experimental design: H-151 allows for complete STING pathway inhibition at lower concentrations, reducing potential off-target effects and enabling more robust and reproducible in vitro findings compared to C-176.
- [1] Haag, S. M., Gulen, M. F., Reymond, L., Gibelin, A., Abrami, L., Decout, A., ... & Ablasser, A. (2018). Targeting STING with covalent small-molecule inhibitors. Nature, 559(7713), 269-273. View Source
